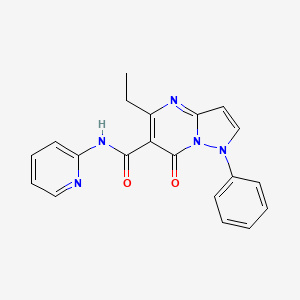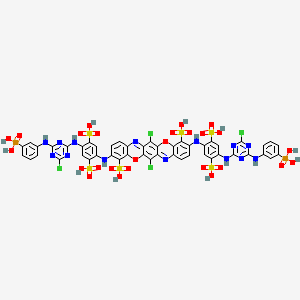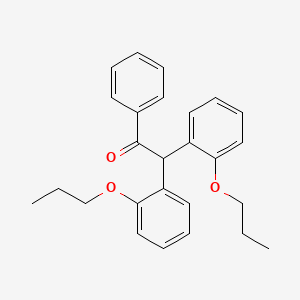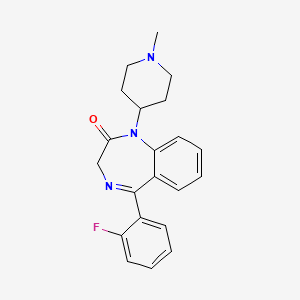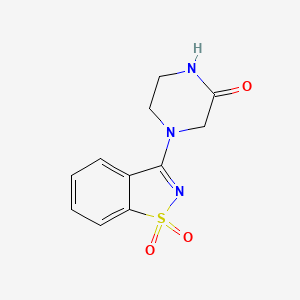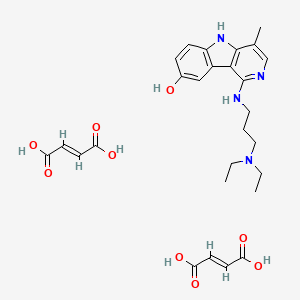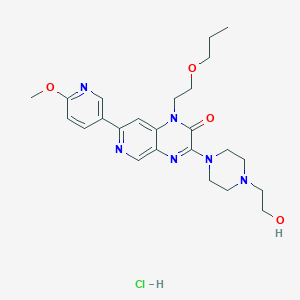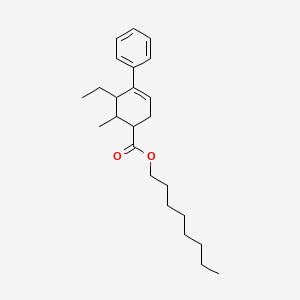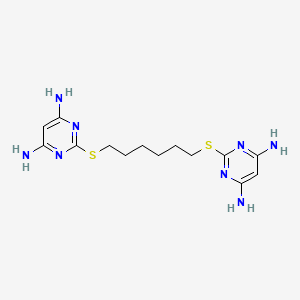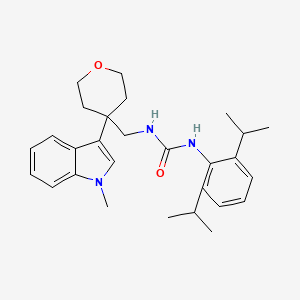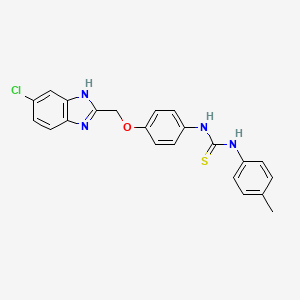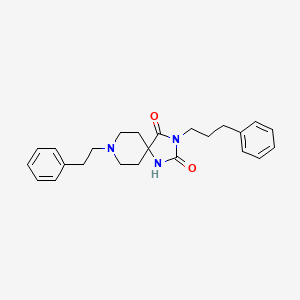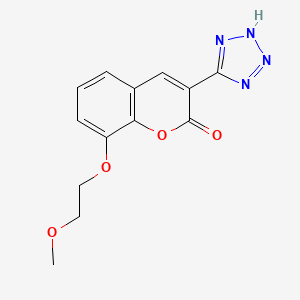
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Methoxyethoxy Group: This step involves the alkylation of the benzopyran core using a suitable alkylating agent, such as 2-methoxyethanol, in the presence of a base.
Attachment of the Tetrazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The functional groups on the benzopyran core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives. Substitution reactions can yield a variety of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolyl group can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These compounds share the benzopyran core and are known for their anticoagulant and antimicrobial properties.
Flavonoids: Another class of benzopyran derivatives, flavonoids are widely studied for their antioxidant and anti-inflammatory activities.
Tetrazoles: Compounds containing the tetrazolyl group are often used in medicinal chemistry for their bioisosteric properties.
Uniqueness
2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is unique due to the combination of the benzopyran core with both a methoxyethoxy group and a tetrazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
80916-80-9 |
|---|---|
Fórmula molecular |
C13H12N4O4 |
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
8-(2-methoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O4/c1-19-5-6-20-10-4-2-3-8-7-9(12-14-16-17-15-12)13(18)21-11(8)10/h2-4,7H,5-6H2,1H3,(H,14,15,16,17) |
Clave InChI |
WRUXSVNIFXMCMP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


